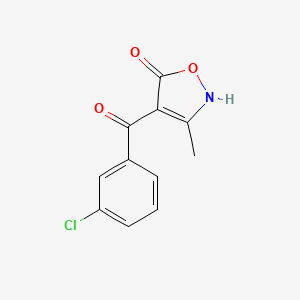
4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one is a synthetic organic compound that belongs to the class of oxazoles It is characterized by the presence of a chlorobenzoyl group attached to the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one typically involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-1,2-oxazol-5(2H)-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to meet the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Hydrolysis: The oxazole ring can be hydrolyzed to produce carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chlorobenzoyl chloride
- 3-Methyl-1,2-oxazol-5(2H)-one
- 4-Chlorobenzoyl chloride
Comparison
Compared to similar compounds, 4-(3-Chlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one is unique due to the presence of both the chlorobenzoyl and oxazole moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
111460-94-7 |
|---|---|
Molekularformel |
C11H8ClNO3 |
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
4-(3-chlorobenzoyl)-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H8ClNO3/c1-6-9(11(15)16-13-6)10(14)7-3-2-4-8(12)5-7/h2-5,13H,1H3 |
InChI-Schlüssel |
KXGZIBXCIXJDFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)ON1)C(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


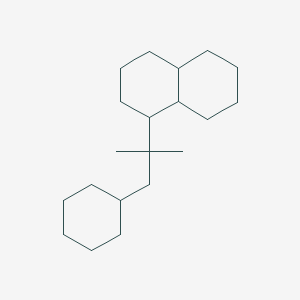
![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
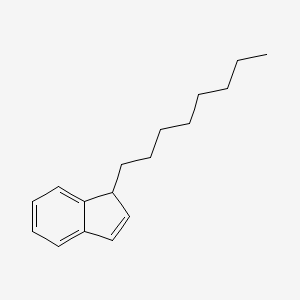
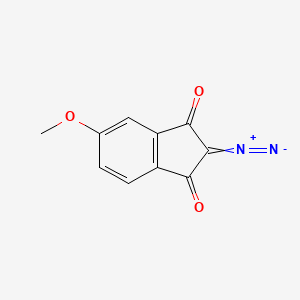

![Bicyclo[3.1.1]heptane, 1-bromo-](/img/structure/B14312548.png)
![N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide](/img/structure/B14312549.png)
![Morpholine, 4-[[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl]-](/img/structure/B14312551.png)
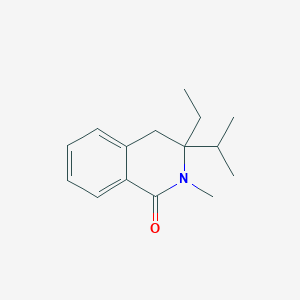
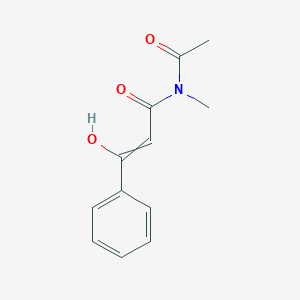
![4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14312574.png)

![2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol](/img/structure/B14312583.png)
![2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate](/img/structure/B14312589.png)
